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Compound of Interest

Compound Name:
Methyl 3-methoxypyridine-2-

carboxylate

Cat. No.: B1287747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 3-methoxypyridine-2-carboxylate is a versatile heterocyclic compound with

applications as a key intermediate in the synthesis of more complex molecules for the

pharmaceutical and agricultural industries.[1] Its structure, featuring a methoxy group and a

methyl ester on a pyridine ring, allows for a variety of chemical transformations. This document

provides detailed protocols for the synthesis of Methyl 3-methoxypyridine-2-carboxylate, as

well as its subsequent hydrolysis and reduction. Additionally, potential applications in drug

discovery, particularly in the development of antiviral and antitumor agents, are discussed.[1]
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Property Value

Molecular Formula C₈H₉NO₃

Molecular Weight 167.16 g/mol

CAS Number 24059-83-4

Appearance Not specified (likely a solid or oil)

Boiling Point 280.4 °C at 760 mmHg

Density 1.156 g/cm³

Flash Point 123.4 °C

Note: Physical properties are predicted or taken from chemical supplier databases and should

be confirmed experimentally.[1]

Experimental Protocols
Synthesis of Methyl 3-methoxypyridine-2-carboxylate
This protocol describes the methylation of 3-hydroxypicolinic acid to synthesize the target

compound.[2][3]

Reaction Scheme:

3-Hydroxypicolinic acid

Methyl 3-methoxypyridine-2-carboxylate

DMF, 0°C to rt

NaH, CH3I
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Caption: Synthesis of Methyl 3-methoxypyridine-2-carboxylate.

Materials:
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3-Hydroxypicolinic acid

Sodium hydride (NaH), 60% dispersion in mineral oil

Iodomethane (CH₃I)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Brine

Anhydrous magnesium sulfate (MgSO₄)

Ice

Equipment:

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

To a solution of 3-hydroxypicolinic acid (440 mg) in anhydrous DMF (4 mL) in a round-bottom

flask equipped with a magnetic stirrer, add sodium hydride (60%, 253 mg) portion-wise in an

ice bath.

Remove the ice bath and stir the mixture at room temperature for 30 minutes.

Cool the mixture again in an ice bath and add iodomethane (393 µL).
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Allow the reaction mixture to warm to room temperature and stir overnight.

Quench the reaction by carefully adding ice.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by a suitable method (e.g., column chromatography) to yield Methyl
3-methoxypyridine-2-carboxylate.

Hydrolysis of Methyl 3-methoxypyridine-2-carboxylate
This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, 3-

methoxypyridine-2-carboxylic acid.[2]

Reaction Scheme:

Methyl 3-methoxypyridine-2-carboxylate

3-Methoxypyridine-2-carboxylic acid

Methanol, rt

NaOH

Click to download full resolution via product page

Caption: Hydrolysis of Methyl 3-methoxypyridine-2-carboxylate.

Materials:

Methyl 3-methoxypyridine-2-carboxylate

Sodium hydroxide (NaOH)
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Methanol

Water

5 N Hydrochloric acid (HCl)

Ether

Tetrahydrofuran (THF)-ethyl acetate mixed solvent

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Reaction flask

Magnetic stirrer

Rotary evaporator

Separatory funnel

Procedure:

To a solution of Methyl 3-methoxypyridine-2-carboxylate (112 mg) in methanol (2 mL),

add a solution of sodium hydroxide.

Stir the mixture at room temperature overnight.

Evaporate the methanol under reduced pressure.

Dilute the residue with water.

Wash the aqueous layer with ether to remove any unreacted starting material.

Acidify the aqueous layer to a weakly acidic pH with 5 N hydrochloric acid.

Extract the aqueous layer with a THF-ethyl acetate mixed solvent.
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate

the solvent under reduced pressure to obtain 3-methoxypyridine-2-carboxylic acid.

Reduction of Methyl 3-methoxypyridine-2-carboxylate
This protocol outlines the reduction of the ester to the corresponding primary alcohol, (3-

methoxy-2-pyridinyl)methanol.[2]

Reaction Scheme:

Methyl 3-methoxypyridine-2-carboxylate

(3-Methoxy-2-pyridinyl)methanol

Anhydrous Solvent (e.g., THF)

Reducing Agent (e.g., LiAlH4)

Click to download full resolution via product page

Caption: Reduction of Methyl 3-methoxypyridine-2-carboxylate.

Materials:

Methyl 3-methoxypyridine-2-carboxylate

Reducing agent (e.g., lithium aluminum hydride (LiAlH₄), lithium borohydride (LiBH₄), or

diisobutylaluminum hydride (DIBAL-H))

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

Appropriate quenching solution (e.g., water, Rochelle's salt solution)

Extraction solvent (e.g., ethyl acetate)

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:
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Flame-dried round-bottom flask

Magnetic stirrer

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Dropping funnel

Ice bath

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution or

suspension of the chosen reducing agent in the appropriate anhydrous solvent.

Cool the mixture in an ice bath.

Dissolve Methyl 3-methoxypyridine-2-carboxylate in the anhydrous solvent and add it

dropwise to the reducing agent mixture via a dropping funnel.

Stir the reaction at a temperature ranging from -78 °C to the solvent's reflux temperature,

depending on the chosen reducing agent's reactivity.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by the slow, dropwise addition of the

appropriate quenching solution at 0 °C.

Allow the mixture to warm to room temperature and stir until a precipitate forms.

Filter the precipitate and wash it with the extraction solvent.

Extract the filtrate with additional solvent.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield (3-methoxy-2-pyridinyl)methanol.
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Methyl 3-methoxypyridine-2-carboxylate serves as a valuable building block in organic

synthesis.[1] The protocols provided demonstrate its utility in accessing the corresponding

carboxylic acid and alcohol, which are common precursors for a wide range of derivatives.

Potential Applications in Drug Discovery:

Antitumor Agents: The pyridine scaffold is a common motif in many anticancer agents. While

direct biological data for Methyl 3-methoxypyridine-2-carboxylate is limited, its derivatives

could be synthesized and screened for cytotoxic activity against various cancer cell lines.

The hydrolysis product, 3-methoxypyridine-2-carboxylic acid, can be used in amide coupling

reactions to generate a library of compounds for structure-activity relationship (SAR) studies.

Antiviral Agents: This compound is also considered an intermediate in the synthesis of

potential antiviral agents.[1] The ester, carboxylic acid, or alcohol can be elaborated into

more complex heterocyclic systems that may exhibit antiviral properties.

BACE1 Inhibitors for Neurodegenerative Diseases: The patent literature indicates that

derivatives of this compound have been investigated as BACE1 (beta-site amyloid precursor

protein cleaving enzyme 1) inhibitors, which are a target for the treatment of Alzheimer's

disease.[2] This suggests that Methyl 3-methoxypyridine-2-carboxylate is a relevant

starting material for the synthesis of compounds aimed at treating neurodegenerative

disorders.

Workflow for Derivative Synthesis and Evaluation
The following workflow illustrates a potential path from Methyl 3-methoxypyridine-2-
carboxylate to the identification of biologically active derivatives.
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Methyl 3-methoxypyridine-2-carboxylate

Hydrolysis Protocol

3-Methoxypyridine-2-carboxylic acid

Amide Coupling

Amide Derivative Library

Biological Screening (e.g., Cytotoxicity Assays)

Hit Compound Identification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Methyl 3-
methoxypyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287747#experimental-protocol-for-using-methyl-3-
methoxypyridine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.lookchem.com/404.htm
https://patents.google.com/patent/CA2711655A1/en
https://patents.google.com/patent/CA2711655A1/en
https://patents.google.com/patent/AU2009205072B2/en
https://patents.google.com/patent/AU2009205072B2/en
https://www.benchchem.com/product/b1287747#experimental-protocol-for-using-methyl-3-methoxypyridine-2-carboxylate
https://www.benchchem.com/product/b1287747#experimental-protocol-for-using-methyl-3-methoxypyridine-2-carboxylate
https://www.benchchem.com/product/b1287747#experimental-protocol-for-using-methyl-3-methoxypyridine-2-carboxylate
https://www.benchchem.com/product/b1287747#experimental-protocol-for-using-methyl-3-methoxypyridine-2-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1287747?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

